molecular formula C31H57NO4S B13781381 (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate CAS No. 67635-58-9

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate

Cat. No.: B13781381
CAS No.: 67635-58-9
M. Wt: 539.9 g/mol
InChI Key: GZUXZYHWDXTURB-UHFFFAOYSA-M
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Description

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate is a quaternary ammonium compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate typically involves the quaternization of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine with triethylamine, followed by the reaction with decanesulfonic acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: None required

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine, triethylamine, decanesulfonic acid

    Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure

    Purification: Crystallization or chromatography to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding ketones or aldehydes

    Reduction: Can be reduced to secondary amines using reducing agents like lithium aluminum hydride

    Substitution: Participates in nucleophilic substitution reactions, especially at the quaternary ammonium center

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, methanol, dichloromethane

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted quaternary ammonium compounds

Scientific Research Applications

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs

    Industry: Utilized in the formulation of surfactants and detergents

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate involves its interaction with cellular membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, its hydrophobic cyclohexyl and phenyl groups enhance its ability to penetrate lipid bilayers, making it effective in drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride
  • (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium bromide
  • (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate

Uniqueness

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring both solubility in water and interaction with lipid membranes. Its decanesulfonate group also provides enhanced stability and solubility compared to other similar compounds.

Properties

CAS No.

67635-58-9

Molecular Formula

C31H57NO4S

Molecular Weight

539.9 g/mol

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;decane-1-sulfonate

InChI

InChI=1S/C21H36NO.C10H22O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-9-10-14(11,12)13/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-10H2,1H3,(H,11,12,13)/q+1;/p-1

InChI Key

GZUXZYHWDXTURB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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